Regiochemical Identity Defines RNA Polymerase Pharmacophore Fitness: 3-Ureido-2-carboxylate vs. 2-Ureido-3-carboxylate Arrangement
The target compound possesses the 3-ureido-2-carboxylate substitution pattern, which matches the ureidothiophene-2-carboxylic acid pharmacophore essential for bacterial RNA polymerase (RNAP) switch-region inhibition. This scaffold class has been characterized in multiple independent studies as producing potent anti-RNAP activity, with representative compounds achieving MIC values of 2–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 12.5–50 μg/mL against rifampicin-resistant Escherichia coli TolC strains [1]. In contrast, the regioisomer methyl 5-bromo-2-ureidothiophene-3-carboxylate (CAS 845889-21-6) inverts the ureido and carboxylate positions, placing the urea moiety at C2 and the ester at C3. This regioisomer has not been reported as an RNAP inhibitor in the peer-reviewed literature, consistent with the established SAR that the 2-carboxylic acid (or ester) orientation is required for productive binding to the RNAP switch region [2]. The regiochemical difference is structurally unambiguous: the target compound's InChIKey (WRWJOYNGLPGYSA) differs from that of the regioisomer (PubChem CID 59789496) by more than mere salt or stereochemistry variation, indicating a distinct connectivity skeleton [3].
| Evidence Dimension | Regiochemical identity for RNAP pharmacophore alignment |
|---|---|
| Target Compound Data | 3-ureido-2-carboxylate substitution pattern (ureidothiophene-2-carboxylate scaffold) |
| Comparator Or Baseline | Methyl 5-bromo-2-ureidothiophene-3-carboxylate (CAS 845889-21-6): 2-ureido-3-carboxylate pattern (not reported as RNAP inhibitor) |
| Quantified Difference | Scaffold-class MIC data: ureidothiophene-2-carboxylic acids achieve MIC 2–16 μg/mL (MRSA) and 12.5–50 μg/mL (rifampicin-resistant E. coli) [1]; no equivalent data exist for the 2-ureido-3-carboxylate regioisomer |
| Conditions | Bacterial RNAP inhibition assays with MRSA and rifampicin-resistant E. coli TolC strains (class-level evidence; direct assay data for the target compound vs. regioisomer not available in public literature) |
Why This Matters
Procurement of the correct regioisomer is critical: the 2-ureido-3-carboxylate variant lacks the documented RNAP-inhibitory pharmacophore, rendering it unsuitable for anti-infective SAR programs targeting the RNAP switch region.
- [1] Sahner, J.H.; Empting, M.; Kamal, A.; Weidel, E.; Groh, M.; Börger, C.; Hartmann, R.W. (2014). Binding Mode Characterization of Novel RNA Polymerase Inhibitors Using a Combined Biochemical and NMR Approach. ACS Chemical Biology, 9(12), 2823-2832. DOI: 10.1021/cb5005433 View Source
- [2] Elgaher, W.A.; Sharma, K.K.; Haupenthal, J.; Saladini, F.; Pires, M.; Real, E.; Mély, Y.; Hartmann, R.W. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 59(15), 7212-7222. DOI: 10.1021/acs.jmedchem.6b00730 View Source
- [3] PubChem. Methyl 5-bromo-3-ureidothiophene-2-carboxylate, CAS 860354-59-2, InChIKey WRWJOYNGLPGYSA. https://pubchem.ncbi.nlm.nih.gov View Source
